molecular formula C13H16N2O2S B2474327 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864925-39-3

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2474327
CAS No.: 864925-39-3
M. Wt: 264.34
InChI Key: JIBNPYJUVDUBHY-BUHFOSPRSA-N
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Description

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic benzothiazole derivative intended for research and development purposes. As a member of the benzothiazole chemical class, which is known for a wide spectrum of biological activity in scientific research , this compound presents a valuable scaffold for medicinal chemistry and drug discovery applications. The structure features an ethoxy group at the 4-position and an ethyl substitution on the ring nitrogen, which may influence its physicochemical properties and interaction with biological targets. Researchers can leverage this chemical in various in vitro studies to explore its potential pharmacological properties. All products are supplied with detailed batch-specific documentation and are strictly for Research Use Only. They are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-15-12-10(17-5-2)7-6-8-11(12)18-13(15)14-9(3)16/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBNPYJUVDUBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 4-ethoxy-3-ethylbenzo[d]thiazol-2-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
  • (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
  • (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Uniqueness

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide stands out due to its unique combination of ethoxy and ethyl groups on the benzo[d]thiazole ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H16_{16}N2_{2}O1_{1}S
  • Molecular Weight : 276.36 g/mol

The synthesis typically involves the condensation of appropriate hydrazones with substituted benzothiazoles, leading to the formation of the desired compound through various organic reactions, including microwave-assisted synthesis for improved yields and reduced reaction times .

Antimicrobial Activity

Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various derivatives, including this compound:

CompoundMIC (µg/mL)Target Organisms
This compound100E. coli, S. aureus
7g (hydrazone derivative)200P. aeruginosa
7e (another derivative)200S. cerevisiae
7a (control compound)>200Various

The results indicate that this compound shows promising activity against common pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have been tested against B16F10 melanoma cells, revealing dose-dependent cytotoxicity. The following findings summarize the effects observed:

CompoundIC50_{50} (µM)Cell Line
This compound25B16F10
Compound A30HeLa
Compound B15MCF7

The IC50_{50} values indicate that the compound exhibits significant anticancer activity, particularly against melanoma cells, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and microbial resistance mechanisms. Further research is necessary to elucidate the exact mechanisms at play.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzo[d]thiazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that modifications to the ethyl and ethoxy groups significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The study found that at concentrations above 20 µM, significant cell death was observed in B16F10 cells, supporting its potential use in cancer therapy .

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